The synthesis of 3-Ethyl-2-hydroxyheptanoic acid can be approached through several chemical methods:
Technical details regarding the conditions (e.g., temperature, pressure) and yields depend on the specific method employed but often involve optimization to achieve desired purity and yield.
The molecular formula of 3-Ethyl-2-hydroxyheptanoic acid is , with an average molecular weight of approximately 174.24 g/mol. The structure features a hydroxyl group (-OH) attached to a heptanoic acid backbone with an ethyl group at the third carbon position.
CCCCC(O)CC(O)=O
InChI=1S/C9H18O3/c1-5-6(2)7(10)8(11)9(3)4/h6,10H,5H2,1-4H3,(H,11)
The structural representation highlights the aliphatic nature of the compound, indicating it is acyclic with functional groups that contribute to its reactivity and solubility properties.
3-Ethyl-2-hydroxyheptanoic acid participates in various chemical reactions typical for hydroxy acids:
These reactions allow for further derivatization of the compound, expanding its utility in organic synthesis.
Experimental studies may provide further insights into thermodynamic properties such as melting point and viscosity.
3-Ethyl-2-hydroxyheptanoic acid has several scientific applications:
The foundational synthesis of 3-ethyl-2-hydroxyheptanoic acid involves the catalytic coupling of 1,3-butadiene and CO₂. This reaction proceeds via a palladium-catalyzed co-oligomerization that forms a critical δ-lactone intermediate: 2-[(E)-ethylidene]-6-heptene-5-olide. Early homogeneous catalysts faced challenges in separation and recyclability, driving research toward immobilized Pd complexes. Key advances include:
Table 1: Palladium-Catalyzed Co-Oligomerization Performance
Catalyst System | Temperature (°C) | CO₂ Pressure (bar) | Lactone Selectivity (%) | Key Advancement |
---|---|---|---|---|
Pd/Polystyrene-PPh₂ | 60 | 80 | >95 | Reusable, 5 cycles |
Pd/SiO₂-PPh₂ | 90 | 100 | 85 | Enhanced thermal stability |
Homogeneous Pd-PBu₃ | 70 | 100 | 92 | High initial activity |
Hydrogenation of the unsaturated δ-lactone is critical for saturating the C=C bond and generating the acid. Supported metal catalysts overcome limitations of homogeneous systems in product isolation:
Table 2: Hydrogenation Parameters for δ-Lactone Conversion
Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Acid Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
CuLa₀.₂₅/Al₂O₃ | 50 | 160 | n-Butanol | 89 | 6 (lactones) |
Pd/C | 30 | 120 | Water | 78 | 15 (esters) |
Rh-TPPTS | 100 | 80 | Toluene | 92 | 3 (alcohols) |
Biphasic catalysis enables in situ extraction of acid products, minimizing over-oxidation:
Solvent-ligand pairing dictates catalyst stability and partitioning:
Table 3: Solvent-Ligand Systems for Efficient Biphasic Catalysis
Ligand/Stabilizer | Optimal Solvent | Partition Coefficient (log P) | Metal Leaching (ppm/cycle) |
---|---|---|---|
BWT (polyphenol) | n-Butanol/H₂O | 0.74 | <2 |
TPPTS | Toluene/H₂O | 2.50 | 15 |
PS-PPh₂ (polystyrene) | CH₂Cl₂/H₂O | 1.25 | 8 |
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3